3-(Benzyloxy)propylzinc bromide
Description
Significance of Organozinc Chemistry in Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecules. Organozinc reagents are instrumental in this regard, primarily through their participation in transition metal-catalyzed cross-coupling reactions. organicreactions.orgsigmaaldrich.com The most prominent of these is the Negishi coupling, a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgrsc.org This reaction's significance lies in its broad scope and high functional group tolerance, allowing for the union of complex molecular fragments without the need for extensive protecting group strategies. organicreactions.org The moderate reactivity of the carbon-zinc bond makes these reagents compatible with sensitive functional groups like esters, nitriles, and ethers, which might not be tolerated by more reactive organometallic counterparts such as Grignard or organolithium reagents. organicreactions.orgsigmaaldrich.com
Overview of Organozinc Reagent Classes and Their Distinct Reactivities
Organozinc reagents can be broadly categorized, with each class exhibiting distinct reactivity profiles. The primary classes include:
Diorganozinc (R₂Zn): These compounds feature two organic substituents bound to the zinc atom. They are generally less reactive than other organozinc species.
Organozinc Halides (RZnX): Also known as heteroleptic organozinc reagents, these compounds possess one organic group and one halogen atom attached to zinc. beilstein-journals.org This class, to which 3-(Benzyloxy)propylzinc bromide belongs, is the most frequently used in cross-coupling reactions due to its ready accessibility and balanced reactivity. beilstein-journals.org
Organozincates ([RₙZn]⁻): These are anionic complexes, often formed by the addition of salts like lithium chloride, which can exhibit enhanced reactivity in certain transformations.
The reactivity of organozinc compounds is characterized by the highly covalent nature of the C-Zn bond. organicreactions.org While this leads to low reactivity with many organic electrophiles like ketones or esters in the absence of a catalyst, the presence of empty p-orbitals on the zinc atom facilitates transmetalation to transition metal centers like palladium. organicreactions.org This key step initiates the catalytic cycle in cross-coupling reactions, making organozinc halides powerful nucleophiles in this specific context.
Contextualization of Alkylzinc Halides within Organometallic Synthesis
Alkylzinc halides, such as this compound, are a vital subclass of organozinc reagents. Their direct synthesis from the corresponding alkyl halides is a key advantage. Modern methods have made their preparation straightforward and efficient, even from the less reactive but more common alkyl bromides and chlorides. organic-chemistry.orgresearchgate.net
The preparation of functionalized alkylzinc bromides can be achieved through several reliable methods. One common approach is the direct insertion of zinc metal into the carbon-bromine bond. The zinc metal is often activated, for instance with catalytic amounts of iodine or in the presence of lithium chloride (LiCl) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.org Another effective method involves the reaction of the alkyl bromide with magnesium turnings in the presence of zinc chloride (ZnCl₂) and LiCl, where the initially formed Grignard reagent is trapped in situ by the zinc salt. researchgate.net
The benzyloxy group in this compound is an ether functionality, which is generally well-tolerated under the conditions used for both the preparation of the organozinc reagent and its subsequent use in coupling reactions. sigmaaldrich.com This stability makes this compound a useful building block for introducing a protected three-carbon chain terminating in a primary alcohol function, which can be revealed by deprotection of the benzyl (B1604629) ether at a later synthetic stage. beilstein-journals.org Its primary application lies in palladium-catalyzed Negishi cross-coupling reactions, where it can be coupled with a variety of aryl, heteroaryl, or vinyl halides to construct more complex molecules. rsc.orgnih.gov
Interactive Data Tables
Preparation of Functionalized Alkylzinc Bromides
The following table summarizes a general and efficient method for preparing alkylzinc bromides from the corresponding alkyl bromides, applicable to the synthesis of this compound.
| Entry | Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 1 | 1-Bromo-3-(benzyloxy)propane | Zn dust, LiCl, THF, 25 °C | This compound | High | organic-chemistry.org |
| 2 | Ethyl 6-bromohexanoate | Mg, ZnCl₂, LiCl, THF, 20 °C, 2.5 h | Ethyl 6-oxohexylzinc bromide | ~70% | researchgate.net |
| 3 | n-Octyl bromide | Zn dust, I₂ (cat.), DMA, 80 °C, 1-3 h | n-Octylzinc bromide | >90% | nih.gov |
| 4 | Isopropyl bromide | Zn dust, LiCl, THF | Isopropylzinc bromide | High | nih.gov |
Note: Yields are reported as "High" where specific percentages for the in-situ generation were not provided but the subsequent reaction yields were high, indicating efficient formation.
Representative Reactions of Alkylzinc Halides
This table illustrates the utility of alkylzinc halides in Negishi cross-coupling reactions, which is the primary application for a reagent like this compound.
| Entry | Organozinc Reagent | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 1 | Isopropylzinc bromide | 4-Bromoacetophenone | Pd(OAc)₂, CPhos, THF/Toluene, rt | 4-Isopropenylacetophenone | 94% | organic-chemistry.orgnih.gov |
| 2 | Cyclohexylzinc bromide | 2-Bromopyridine | Pd(OAc)₂, CPhos, THF/Toluene, rt | 2-Cyclohexylpyridine | 85% | nih.gov |
| 3 | n-Octylzinc bromide | 4-Chlorobenzonitrile | NiCl₂(PPh₃)₂ | 4-Octylbenzonitrile | 94% | nih.gov |
| 4 | (5-Cyanopentyl)zinc bromide | (R)-N-Benzyl-N-phenyl-2-bromoheptanamide | NiCl₂(py)₄, (S)-Pybox | (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide | 89% |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);propoxymethylbenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
WNQXEGOXNVWPRL-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCOCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Benzyloxy Propylzinc Bromide
Direct Insertion of Activated Zinc into 1-Bromo-3-(benzyloxy)propane
The most direct and atom-economical route to 3-(Benzyloxy)propylzinc bromide involves the oxidative addition of zinc metal into the carbon-bromine bond of 1-bromo-3-(benzyloxy)propane. rsc.org This method's success is critically dependent on overcoming the kinetic barrier associated with the inertness of bulk zinc, which is typically coated with a passivating layer of zinc oxide. Consequently, effective activation of the zinc metal is paramount. nih.gov
Optimization of Zinc Activation Protocols
Several protocols have been developed to activate zinc metal for the synthesis of organozinc reagents. nih.gov These methods aim to either clean the metal surface, increase its surface area, or facilitate the solubilization of the newly formed organozinc species. nih.govorganic-chemistry.org
One of the most widely used and convenient methods involves the use of lithium chloride (LiCl) in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgwikipedia.org The role of LiCl is not to activate the zinc surface directly but to solubilize the organozinc halide as it forms on the metal surface. nih.govnih.gov This process generates a soluble organozincate complex (RZnX·LiCl), preventing the metal from becoming passivated by the product and allowing the reaction to proceed continuously. nih.govorganic-chemistry.org
Another common approach is the chemical treatment of zinc dust or powder to remove the oxide layer. Reagents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are frequently employed for this purpose. nih.govwikipedia.org 1,2-dibromoethane reacts with zinc to form zinc bromide and ethene, exposing a fresh metal surface. TMSCl reacts with zinc oxides to form soluble zinc chloride and hexamethyldisiloxane.
For substrates that are particularly unreactive, highly active "Rieke zinc" can be utilized. wikipedia.orgnih.gov Rieke zinc is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. nih.govwikipedia.org This process yields a highly porous, black powder of zinc with a large surface area, which is exceptionally reactive towards oxidative addition with organic halides. nih.govnih.gov
Table 1: Zinc Activation Protocols for Organozinc Synthesis
| Activation Method | Key Reagents/Procedure | Mechanism of Action | Reference |
|---|---|---|---|
| Lithium Chloride | Addition of anhydrous LiCl to the reaction mixture. | Solubilizes the organozinc halide from the metal surface by forming a soluble ate-complex (RZnX·LiCl). | nih.govorganic-chemistry.orgwikipedia.org |
| Chemical Treatment | Pre-treatment or in-situ addition of 1,2-dibromoethane and/or TMSCl. | Reacts with the passivating ZnO layer to expose fresh zinc metal. | rsc.orgnih.govwikipedia.org |
| Rieke Zinc | Reduction of ZnCl₂ with an alkali metal (e.g., Li, K) and an electron carrier (e.g., naphthalene). | Produces a high-surface-area, highly reactive form of zinc metal (Zn⁰). | nih.govwikipedia.orgnih.gov |
| Mechanochemical | High-energy ball milling of zinc powder with the organic halide. | Physically disrupts the oxide layer and generates fresh metal surfaces. | nih.gov |
Solvent Effects and Reaction Conditions
The choice of solvent plays a crucial role in the synthesis of organozinc reagents. Tetrahydrofuran (THF) is the most common solvent for the direct insertion of zinc, particularly when using the LiCl activation method. organic-chemistry.org The reaction to form aryl- and alkylzinc compounds can often be conducted at room temperature or with moderate heating (25–50 °C) in THF. organic-chemistry.org
Recent studies have explored other coordinating solvents, such as 1,2-dimethoxyethane (B42094) (DME). rsc.org In a comparative study on the conjugate addition of organozinc halides, it was found that reagents prepared in DME exhibited different reactivity compared to those prepared in THF. rsc.org While diffusion NMR measurements showed significant aggregation of the organozinc species in both solvents, the choice of solvent can influence subsequent reactions. rsc.org For the preparation of this compound, the synthesis is typically performed by reacting 1-bromo-3-(benzyloxy)propane with activated zinc powder and LiCl in DME at reflux until the starting halide is consumed. rsc.org
Continuous flow reactors have also been successfully employed for the scalable synthesis of organozinc compounds, offering excellent control over reaction parameters like temperature and residence time, leading to high yields and improved safety. acs.org
Table 2: Solvent and Temperature Effects on Direct Zinc Insertion
| Solvent | Typical Temperature | Observations | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | 25 - 50 °C | The most common solvent, effective with LiCl activation for a broad range of substrates. | organic-chemistry.org |
| 1,2-Dimethoxyethane (DME) | Reflux | Used for preparing alkylzinc bromides; can influence the reactivity of the resulting organozinc reagent in subsequent steps. | rsc.org |
Regioselectivity and Chemoselectivity Considerations in Direct Zinc Insertion
A significant advantage of organozinc reagents is their high degree of functional group tolerance. nih.govorganic-chemistry.org The direct insertion of zinc is highly chemoselective, readily inserting into carbon-halogen bonds without disturbing sensitive functional groups such as esters, nitriles, amides, and, pertinently, ethers like the benzyloxy group present in the target molecule. organic-chemistry.org
The reaction involves the specific insertion of zinc into the carbon-bromine bond of 1-bromo-3-(benzyloxy)propane, leaving the benzylic ether moiety intact. This high chemoselectivity obviates the need for protecting groups on many functionalities that would be incompatible with more reactive organometallics like Grignard or organolithium reagents. acs.org The regioselectivity is also well-defined, with insertion occurring exclusively at the C-Br bond, as it is the most reactive site for oxidative addition.
Transmetalation Routes from Precursor Organometallics
An alternative strategy for synthesizing this compound is through transmetalation. This two-step process involves first preparing a more reactive organometallic precursor—typically an organolithium or organomagnesium (Grignard) compound—which is then reacted with a zinc salt, such as zinc bromide (ZnBr₂), to exchange the metal. orgsyn.org
Synthesis via Organolithium or Grignard Reagents
The preparation of this compound can be achieved by first generating either (3-(benzyloxy)propyl)magnesium bromide or (3-(benzyloxy)propyl)lithium.
The Grignard reagent, (3-(benzyloxy)propyl)magnesium bromide, is synthesized by the reaction of 1-bromo-3-(benzyloxy)propane with magnesium metal in a dry ether solvent like THF or diethyl ether. sigmaaldrich.com This is a standard procedure for Grignard reagent formation. sigmaaldrich.com
The corresponding organolithium reagent is more challenging to prepare directly from the bromide and lithium metal due to competing side reactions. A more controlled and common method for its generation is via lithium-halogen exchange. harvard.edu
Once the Grignard or organolithium precursor is formed, it is transmetalated by adding a solution of anhydrous zinc bromide (ZnBr₂) at low temperatures. orgsyn.org The thermodynamic driving force for this reaction is the transfer of the organic group to the more electronegative zinc atom, resulting in the formation of the desired this compound and the corresponding magnesium or lithium salt.
The lithium-halogen exchange reaction is an exceptionally fast, kinetically controlled process used to generate organolithium compounds. harvard.eduprinceton.edu To form the (3-(benzyloxy)propyl)lithium precursor, 1-bromo-3-(benzyloxy)propane would be treated with a commercially available alkyllithium reagent, typically two equivalents of tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C or lower) in a hydrocarbon/ether solvent mixture. harvard.edu
The use of t-BuLi is common for exchange with alkyl bromides. harvard.edu The equilibrium of the exchange lies on the side of the more stable organolithium species. While the exchange between an alkyllithium and an alkyl bromide can be less favorable than with aryl halides, it can be driven to completion. harvard.eduresearchgate.net The reaction is stereospecific, proceeding with retention of configuration at the carbon center. harvard.edu The resulting (3-(benzyloxy)propyl)lithium is then ready for the subsequent transmetalation step with ZnBr₂. orgsyn.org
Table 3: Generation of Organometallic Precursors for Transmetalation
| Precursor | Reagents | Typical Conditions | Subsequent Step | Reference |
|---|---|---|---|---|
| Grignard Reagent | 1-Bromo-3-(benzyloxy)propane, Mg turnings | Dry THF or Et₂O, reflux | Transmetalation with ZnBr₂ | sigmaaldrich.com |
| Organolithium Reagent | 1-Bromo-3-(benzyloxy)propane, t-BuLi (2 equiv.) | Pentane/Ether or THF, ≤ -78 °C | Transmetalation with ZnBr₂ | harvard.eduresearchgate.net |
Magnesium-Halogen Exchange Precursors
The synthesis of the crucial precursor, (3-(benzyloxy)propyl)magnesium bromide, is achieved via a magnesium-halogen exchange reaction. This method is favored for preparing highly functionalized Grignard reagents. sigmaaldrich.comharvard.edu The starting material for this reaction is 3-(benzyloxy)propyl bromide.
The synthesis of 3-(benzyloxy)propyl bromide itself can be accomplished through the benzylation of 3-bromo-1-propanol. chemicalbook.comorganic-chemistry.org In a typical procedure, 3-bromophenol (B21344) is reacted with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone, with the reaction mixture being heated to reflux. chemicalbook.com
Alternatively, 3-(benzyloxy)-1-propanol can be synthesized by reacting 1,3-propanediol (B51772) with benzyl chloride in the presence of potassium hydroxide. chemicalbook.com The resulting alcohol can then be converted to the corresponding bromide.
Once 3-(benzyloxy)propyl bromide is obtained, the Grignard reagent is formed by reacting it with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under anhydrous conditions. wikipedia.org The magnesium inserts into the carbon-bromine bond to form (3-(benzyloxy)propyl)magnesium bromide. synthonix.com This Grignard reagent is commercially available as a 0.5 M solution in THF, which provides a convenient starting point for the subsequent transmetalation step. sigmaaldrich.com
Stoichiometric and Catalytic Transmetalation Approaches
The conversion of the Grignard reagent to the desired organozinc compound is accomplished through transmetalation with a zinc halide, most commonly zinc bromide (ZnBr₂). This process involves the exchange of the magnesium atom in the Grignard reagent for a zinc atom.
A highly effective method for preparing functionalized alkylzinc halides involves the direct insertion of magnesium in the presence of both zinc chloride (ZnCl₂) and lithium chloride (LiCl). rsc.orgrsc.org This one-pot procedure allows for the in-situ formation of the Grignard reagent and its immediate transmetalation to the more stable and less reactive organozinc species. The presence of LiCl is known to accelerate the insertion of zinc and improve the solubility of the resulting organozinc reagent. organic-chemistry.org For the synthesis of this compound, this would involve reacting 3-(benzyloxy)propyl bromide with magnesium turnings in the presence of ZnCl₂ and LiCl in THF. The reaction typically proceeds at temperatures between 0 °C and 20 °C. rsc.org
Another approach involves the pre-formation of the Grignard reagent, (3-(benzyloxy)propyl)magnesium bromide, followed by its addition to a solution of anhydrous zinc bromide in THF at low temperatures to induce the transmetalation. orgsyn.org The general principle of this reaction is the transfer of the organic group from the more electropositive magnesium to the less electropositive zinc.
Functional Group Compatibility during the Synthesis of this compound
A significant advantage of using organozinc reagents is their excellent functional group tolerance compared to their more reactive Grignard or organolithium counterparts. organic-chemistry.org The synthesis of this compound benefits from this characteristic, particularly concerning the stability of the benzyloxy ether linkage.
During the magnesium-halogen exchange to form the Grignard precursor, the ether functional group is generally well-tolerated, especially when the reaction is performed under controlled, low-temperature conditions. harvard.edu Modern methods for Grignard formation, such as the use of highly activated magnesium or the addition of reagents like LiCl, can further enhance the chemoselectivity and prevent side reactions. researchgate.net
The subsequent transmetalation to the zinc reagent further pacifies the reactivity of the organometallic species. Organozinc compounds are known to be compatible with a wide array of functional groups, including esters, nitriles, and amides. organic-chemistry.orgorganic-chemistry.org The benzyloxy group in this compound is stable under the conditions of its formation and subsequent reactions, making it a robust reagent for further synthetic transformations.
Isolation and Handling Considerations for Air- and Moisture-Sensitive Organozinc Reagents
Like all organometallic compounds, this compound is sensitive to air and moisture and must be handled under an inert atmosphere, such as dry nitrogen or argon. pressbooks.pub Exposure to oxygen can lead to oxidation, while contact with water will result in protonolysis of the carbon-zinc bond, destroying the reagent.
General Handling Procedures:
Glassware: All glassware must be thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas.
Solvents: Anhydrous solvents are essential for the synthesis and handling of organozinc reagents.
Inert Atmosphere Techniques: Reactions are typically carried out using Schlenk lines or in a glovebox to maintain an inert atmosphere.
Transfer of Reagents: Solutions of organozinc reagents are transferred using gas-tight syringes or cannulas.
Isolation: Due to their sensitivity, organozinc reagents like this compound are often prepared and used in situ. If isolation is necessary, it must be performed under strictly anhydrous and anaerobic conditions. The solvent can be removed under high vacuum, but care must be taken as the solid reagent may be pyrophoric. For most synthetic applications, the reagent is used as a solution in the reaction solvent, and its concentration is determined by titration before use.
The commercial availability of this compound as a solution in THF simplifies its use in the laboratory, as it bypasses the need for its synthesis and isolation, although proper handling techniques remain paramount.
Mechanistic Investigations and Reactivity Profiles of 3 Benzyloxy Propylzinc Bromide
Nucleophilic Character and Polarity of the Carbon-Zinc Bond
Organozinc reagents, with the general formula RZnX, are valued for their role as nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.me The carbon-zinc (C-Zn) bond is a polar covalent bond, with the carbon atom carrying a partial negative charge and the zinc atom a partial positive charge. This polarization arises from the difference in electronegativity between carbon (2.55) and zinc (1.65), rendering the organic group nucleophilic. wikipedia.org
The nucleophilicity of organozinc reagents is generally considered to be moderate, making them less reactive than their organolithium or Grignard counterparts. wikipedia.orglibretexts.org This attenuated reactivity is often advantageous, as it allows for greater functional group tolerance in complex molecules. bris.ac.ukrsc.org For 3-(Benzyloxy)propylzinc bromide, the presence of the benzyloxy group, an ether functionality, is well-tolerated by the organozinc moiety, highlighting the utility of these reagents in the synthesis of functionalized molecules. bris.ac.uk
The polarity of the C-Zn bond can be influenced by the nature of the alkyl group. The strength of the bond generally decreases, and the bond length increases as the alkyl group becomes more sterically hindered or electron-donating. rsc.orgrsc.org The polarity is also affected by the hybridization of the carbon atom, with sp-hybridized carbons forming more polar bonds with zinc than sp2 or sp3-hybridized carbons. collegedunia.comyoutube.com In the case of this compound, the sp3-hybridized carbon attached to zinc results in a bond with significant carbanionic character, driving its nucleophilic reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of organozinc reagents is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgnobelprize.org This reaction has become a vital tool for the formation of carbon-carbon bonds, connecting diverse organic fragments with high efficiency and selectivity. rsc.orgnumberanalytics.com
Other Palladium-Catalyzed Transformations
Beyond the classical Negishi coupling, this compound can participate in other palladium-catalyzed transformations. These include, but are not limited to, couplings with a broader range of electrophiles under specialized conditions. The development of new phosphine (B1218219) ligands and palladium precatalysts continues to expand the scope of these reactions, enabling the formation of complex molecular architectures. organic-chemistry.org
Nickel-Catalyzed Reactions
Nickel catalysis provides a cost-effective and often complementary alternative to palladium for cross-coupling and other transformations involving organozinc reagents.
Dehalogenation Pathways Mediated by this compound
While primarily a coupling reagent, under specific nickel-catalyzed conditions, organozinc reagents can participate in dehalogenation reactions. Mechanistic proposals for such pathways often involve single-electron transfer (SET) processes, where the nickel catalyst facilitates the transfer of an electron to the organic halide, leading to its fragmentation and eventual reduction. The organozinc reagent can act as a reductant in these cycles.
Cross-Coupling Reactions with Nickel Catalysts
Nickel catalysts are highly effective for the cross-coupling of alkylzinc reagents with various organic electrophiles. mpg.denih.gov The catalytic cycle is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts can exhibit different reactivity profiles and may be more suitable for certain substrates, particularly less reactive electrophiles like aryl chlorides. The use of specific ligands is crucial for achieving high yields and selectivities in these reactions.
Copper(I)-Promoted Reactions (e.g., Conjugate Additions, Allylations)
Copper(I) salts are known to promote a range of transformations with organozinc reagents, offering reactivity patterns distinct from those of palladium and nickel.
In the presence of copper(I) catalysts, this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This 1,4-addition pathway allows for the formation of new carbon-carbon bonds at the β-position of the carbonyl system. The mechanism is believed to involve the formation of a copper-ate complex, which then delivers the alkyl group to the electrophilic double bond.
Allylation reactions, where the 3-(benzyloxy)propyl group is transferred to an allylic electrophile, can also be facilitated by copper(I) catalysts. These reactions often proceed with high regioselectivity, depending on the nature of the substrate and the reaction conditions.
Addition Reactions with Carbonyl Compounds and Imines
In the absence of a transition metal catalyst, this compound can directly add to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines. These reactions are fundamental in organic synthesis for the formation of alcohols and amines, respectively.
The reaction with a carbonyl compound proceeds via a nucleophilic attack of the carbanionic portion of the organozinc reagent on the carbonyl carbon, leading to the formation of a zinc alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.
Similarly, the addition to an imine results in the formation of a zinc amide intermediate, which upon acidic workup, affords the corresponding amine. The reactivity in these additions is influenced by the steric and electronic properties of both the organozinc reagent and the electrophile.
Chemo- and Regioselective Addition to Aldehydes and Ketones
The addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, this reduced reactivity can be advantageous for achieving high chemo- and regioselectivity. The presence of the benzyloxy group in this compound introduces both steric and electronic factors that influence its addition to aldehydes and ketones.
Research has shown that the addition of primary alkylzinc halides to carbonyls can be sluggish and often requires activation. taylorfrancis.com However, the presence of an ether functionality, such as the benzyloxy group, can influence the reaction outcome. While specific data for this compound is not extensively documented in publicly available literature, general principles of organozinc chemistry suggest that its reactions with a range of aldehydes and ketones would yield the corresponding secondary and tertiary alcohols, respectively.
The chemoselectivity of such reactions is generally high, with the organozinc reagent preferentially attacking the more electrophilic carbonyl group in molecules containing multiple functional groups. For instance, in a substrate containing both an aldehyde and an ester, the addition would overwhelmingly occur at the aldehyde.
To illustrate the expected reactivity, a hypothetical reaction table is presented below, based on the known behavior of similar functionalized organozinc reagents.
| Entry | Aldehyde/Ketone | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-4-(benzyloxy)butan-1-ol | ~70-85 |
| 2 | Cyclohexanone | 1-(3-(Benzyloxy)propyl)cyclohexan-1-ol | ~65-80 |
| 3 | Acetophenone | 1-Phenyl-1-(3-(benzyloxy)propyl)ethanol | ~60-75 |
| 4 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-4-(benzyloxy)butan-1-ol | ~75-90 |
This table is illustrative and based on general principles of organozinc reactivity.
Stereoselective Alkylation and Asymmetric Induction
The control of stereochemistry is a critical aspect of modern organic synthesis. In the context of the addition of this compound to chiral aldehydes or ketones, or in the presence of chiral ligands, the potential for stereoselective alkylation and asymmetric induction arises. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the carbonyl carbon.
The development of chiral ligands that can coordinate to the zinc center and effectively bias the delivery of the 3-(benzyloxy)propyl group to one face of the carbonyl is an active area of research. nih.gov Ligands such as (-)-N,N-diisopropylephedrine (DISE) and chiral amino alcohols have been successfully employed in the asymmetric addition of other organozinc reagents to aldehydes.
A representative, albeit hypothetical, data table for the asymmetric addition of this compound to aldehydes in the presence of a chiral ligand is shown below.
| Entry | Aldehyde | Chiral Ligand | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | Benzaldehyde | (-)-DISE | 85:15 e.e. |
| 2 | Isobutyraldehyde | Chiral Amino Alcohol | 90:10 e.e. |
| 3 | 2-Naphthaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | >95:5 e.e. |
This table is illustrative and based on established methods for asymmetric organozinc additions.
The diastereoselectivity in reactions with chiral carbonyls would be governed by Felkin-Anh or chelation-controlled models, depending on the substrate and reaction conditions. The benzyloxy group, being a potential chelating moiety, could play a significant role in directing the stereochemical outcome.
Electrophilic Amination and Other C-N Bond Forming Reactions
The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net Electrophilic amination, the reaction of a carbanionic species with an electrophilic nitrogen source, provides a powerful and unconventional route to amines. nih.gov Organozinc reagents, including functionalized derivatives like this compound, are excellent candidates for such transformations due to their good functional group tolerance.
Recent advancements have demonstrated the utility of various electrophilic aminating agents, such as organic azides, in reactions with organozinc halides. nih.govnih.gov Iron-catalyzed electrophilic amination of a broad range of organozinc halides with functionalized azides has been shown to proceed efficiently, affording secondary amines in good yields. nih.govnih.gov While specific examples utilizing this compound are not explicitly reported, the general applicability of this methodology suggests its feasibility.
The reaction is proposed to proceed via the formation of a transient metal-nitrenoid intermediate. nih.gov A general scheme for the electrophilic amination of this compound is depicted below, along with a hypothetical data table of potential reaction partners.
General Reaction Scheme: BnO-(CH₂)₃-ZnBr + R-N₃ --(FeCl₃)--> BnO-(CH₂)₃-NH-R + N₂
| Entry | Azide (R-N₃) | Product | Expected Yield (%) |
| 1 | Phenyl Azide | N-(3-(Benzyloxy)propyl)aniline | ~70-80 |
| 2 | Benzyl (B1604629) Azide | N-Benzyl-3-(benzyloxy)propan-1-amine | ~65-75 |
| 3 | Tosyl Azide | N-(3-(Benzyloxy)propyl)-4-methylbenzenesulfonamide | ~80-90 |
| 4 | 1-Azidoadamantane | N-(3-(Benzyloxy)propyl)adamantan-1-amine | ~60-70 |
This table is illustrative and based on the reported scope of iron-mediated electrophilic amination of organozinc halides. nih.gov
Other C-N bond-forming reactions could involve coupling with nitroaromatics or other electrophilic nitrogen sources, further expanding the synthetic utility of this versatile reagent. tcichemicals.com
Impact of the Benzyloxy Protecting Group on Reactivity and Selectivity
The choice of a protecting group is a critical strategic decision in multi-step organic synthesis. wiley.com The benzyloxy group in this compound serves to mask a hydroxyl functionality, preventing it from interfering with the formation and reactions of the organozinc species. Beyond its protective role, the benzyloxy group can exert a significant influence on the reactivity and selectivity of the reagent.
Steric Effects: The bulky benzyl group can introduce steric hindrance, which may influence the rate of reaction and the stereochemical outcome of additions to sterically demanding carbonyl compounds. This steric bulk can be exploited to enhance selectivity in certain transformations.
Chelating Effects: Perhaps the most significant impact of the benzyloxy group is its potential for chelation. The oxygen atom can coordinate to the zinc center, forming a cyclic transition state. This chelation can have several consequences:
Increased Reactivity: In some cases, intramolecular coordination can activate the carbon-zinc bond, leading to enhanced reactivity compared to non-coordinating analogues.
Controlled Stereoselectivity: In asymmetric reactions, chelation can lock the conformation of the transition state, leading to higher levels of diastereoselectivity or enantioselectivity. The rigid, chelated structure can provide a more predictable and controllable environment for the bond-forming event.
The ability of ether-containing organometallic reagents to form chelated intermediates is a well-established principle in organic synthesis and is likely to play a crucial role in the reactivity profile of this compound. Further mechanistic studies would be invaluable in fully elucidating the extent of these effects.
Applications of 3 Benzyloxy Propylzinc Bromide in Complex Molecule Synthesis
Construction of Carbon Skeletons in Natural Product Total Synthesis
The intricate and often stereochemically rich carbon frameworks of natural products present a significant challenge to synthetic chemists. 3-(Benzyloxy)propylzinc bromide has proven to be an effective reagent for forging key carbon-carbon bonds within these complex targets. Its ability to participate in a variety of coupling reactions, most notably Negishi cross-coupling, allows for the reliable connection of molecular fragments.
Stereocontrolled Formation of Remote Stereocenters
While direct evidence from peer-reviewed literature specifically detailing the use of this compound for the stereocontrolled formation of remote stereocenters is limited, the principles of organozinc chemistry suggest its potential in this area. The stereochemical outcome of reactions involving organozinc reagents can often be influenced by chiral ligands or auxiliaries, allowing for the diastereoselective or enantioselective introduction of new stereocenters. The benzyloxypropyl moiety of the reagent itself can, in principle, influence the stereochemical course of a reaction, particularly in intramolecular processes or in reactions on substrates with pre-existing chirality. Further research is needed to fully explore and document the capabilities of this specific reagent in achieving high levels of stereocontrol at positions remote from the reaction center.
Convergent Synthetic Strategies Utilizing the Reagent
Convergent synthesis, a strategy that involves the independent synthesis of complex molecular fragments followed by their assembly, is a powerful approach for improving the efficiency of multi-step syntheses. This compound is well-suited for such strategies. As an organometallic nucleophile, it can be readily coupled with a variety of electrophilic partners, such as aryl, vinyl, or acyl halides, which may constitute the termini of other synthesized fragments. This modular approach allows for the late-stage introduction of the benzyloxypropyl unit, a common structural motif in various natural products and their analogs.
Preparation of Precursors for Bioactive Molecules and Pharmaceutical Intermediates
The structural motifs accessible through the use of this compound are frequently found in molecules with significant biological activity. The protected hydroxyl group, in the form of a benzyl (B1604629) ether, and the three-carbon chain make it a valuable building block for the synthesis of precursors to a wide range of bioactive compounds and pharmaceutical intermediates. For instance, the resulting 3-benzyloxypropyl-substituted arenes or alkanes can be further elaborated. The benzyl protecting group can be readily removed under standard hydrogenolysis conditions to reveal a primary alcohol, which can then be oxidized or further functionalized to introduce pharmacophoric features.
Development of Advanced Synthetic Methodologies
The reactivity profile of this compound makes it a useful probe for the development of new synthetic methodologies. Its participation in palladium- or nickel-catalyzed cross-coupling reactions allows for the investigation of catalyst performance, ligand effects, and reaction conditions for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formations. The presence of the ether functionality within the reagent provides a test for the chemoselectivity of new catalytic systems, as the ether linkage must remain intact under the reaction conditions. The development of more efficient and selective methods for the utilization of functionalized organozinc reagents like this compound is an active area of research in organic methodology.
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the analysis of organozinc reagents. It offers profound insights into their solution-state structures and enables the real-time observation of their formation and subsequent chemical transformations.
In-Situ NMR Studies of Organozinc Reaction Dynamics
In-situ NMR spectroscopy provides a window into the reaction vessel, allowing for the continuous monitoring of a chemical process. This method is particularly valuable for dissecting the kinetics and mechanisms of organozinc reagent formation and their ensuing reactions. In the synthesis of 3-(benzyloxy)propylzinc bromide, in-situ NMR can track the oxidative addition of zinc metal to 3-(benzyloxy)propyl bromide. By acquiring spectra at regular intervals, researchers can quantify the consumption of the starting material and the emergence of the product, thereby determining reaction rates and identifying any short-lived intermediates. escholarship.org
A clear indication of the carbon-zinc bond formation is the change in the chemical shift of the protons on the carbon atom directly attached to the zinc. The distinct signals from the benzylic and aromatic protons of the benzyl (B1604629) group also serve as useful markers for monitoring the reaction's progress. nih.gov The coordination of solvents, such as DMSO, to the organozinc species can also be observed through shifts in the NMR spectrum, providing evidence for the formation of complexes like RZnI(DMSO). nih.govacs.org
Table 1: Typical ¹H NMR Chemical Shifts for this compound Analogs
| Proton Type | Approximate Chemical Shift (δ, ppm) in THF-d₈ |
|---|---|
| Zn-CH₂- | 0.4 - 0.6 |
| -CH₂-CH₂-CH₂- | 1.7 - 2.2 |
| Ph-CH₂-O- | 4.4 - 4.6 |
| -O-CH₂- | 3.4 - 3.6 |
| Aromatic-H | 7.2 - 7.4 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and the presence of additives.
X-ray Crystallography for Molecular Structure Determination of Complexes and Pre-Catalytic Species
Obtaining a single crystal of a reactive species like this compound for X-ray diffraction analysis is often difficult. However, the crystallographic analysis of more stable, related organozinc complexes offers crucial structural information. uu.nl These studies frequently involve the use of stabilizing ligands that coordinate to the zinc center, facilitating the growth of crystals suitable for analysis. rsc.org
The resulting structural data, including bond lengths, bond angles, and coordination geometries, are vital for understanding the nature of the carbon-zinc bond and the impact of the surrounding chemical environment on the reagent's structure and reactivity. uu.nlacs.org For example, solid-state structures of organozinc compounds often reveal a distorted tetrahedral geometry around the zinc atom, especially when coordinated by solvent molecules like THF. acs.org
Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation
Mass spectrometry is a highly sensitive technique that is instrumental in confirming the formation of organozinc reagents and monitoring their subsequent reactions. While the direct observation of the parent ion of this compound can be challenging due to its instability, the products of its reactions are readily detectable. acs.org
For instance, following a Negishi cross-coupling reaction utilizing this compound, mass spectrometry can be employed to verify the presence of the desired cross-coupled product by identifying its molecular ion peak. This provides unequivocal evidence of the organozinc reagent's formation and participation in the reaction. Electrospray ionization (ESI) mass spectrometry has been particularly useful in identifying higher-order zincate species in solution, such as [Zn(nBu)Cl₂]⁻ and [Zn₂(nBu)Cl₄]⁻. acs.orgnih.gov
Spectroscopic Probes for Zinc Activation State and Reactivity
The reactivity of organozinc formation is highly dependent on the "activation state" of the zinc metal. Various methods, including treatment with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl), are used to activate the zinc surface. wikipedia.org The efficacy of these activation procedures can be evaluated using spectroscopic probes.
Fluorescent probes have been developed to visualize mobile zinc in biological systems, and similar principles can be applied to study zinc activation in chemical reactions. acs.orgnih.govrsc.orgnih.govmdpi.com For example, single-particle fluorescence microscopy can be used to observe the formation of organozinc intermediates on the surface of zinc particles. escholarship.orgnih.gov This technique has shown that certain solvents can accelerate the oxidative addition step, while additives like lithium chloride can enhance the solubilization of surface intermediates. escholarship.orgacs.org The rate of formation of the organozinc product, as monitored by in-situ NMR, can also serve as an indirect spectroscopic measure of the zinc's reactivity. nih.gov
Computational and Theoretical Studies on 3 Benzyloxy Propylzinc Bromide
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving organozinc reagents. For 3-(Benzyloxy)propylzinc bromide, DFT calculations can provide a detailed understanding of its participation in organic reactions, such as cross-coupling and addition reactions. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.
Transition state analysis is a critical component of these DFT studies. By locating and characterizing the transition state structures, researchers can understand the geometry and electronic properties of the highest-energy point along the reaction coordinate. For example, in the addition of this compound to a carbonyl group, DFT can elucidate the structure of the Zimmerman-Traxler-like transition state, helping to explain the observed stereoselectivity.
A hypothetical DFT study on the reaction of this compound might involve the following calculated energy profile:
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Oxidative Addition Transition State | +15.2 |
| Oxidative Addition Intermediate | -5.8 |
| Transmetalation Transition State | +10.5 |
| Transmetalation Intermediate | -12.3 |
| Reductive Elimination Transition State | +20.1 |
| Products | -25.7 |
This table represents hypothetical data for illustrative purposes.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling extends beyond mechanistic elucidation to predict the reactivity and selectivity of this compound under various conditions. By modeling the reagent's interaction with different substrates and catalysts, it is possible to forecast reaction outcomes.
The reactivity of the carbon-zinc bond can be assessed by calculating its bond dissociation energy (BDE). A lower BDE would suggest higher reactivity. Furthermore, the nucleophilicity of the propyl chain can be quantified using conceptual DFT descriptors such as the Fukui function, which identifies the most nucleophilic sites within the molecule.
Selectivity, including chemoselectivity, regioselectivity, and stereoselectivity, is a key aspect that can be predicted. For instance, in reactions with substrates containing multiple electrophilic sites, computational models can predict which site is more likely to be attacked by the organozinc reagent. This is achieved by comparing the activation energies for the different possible reaction pathways. The benzyloxy group within the this compound structure can also influence selectivity through steric hindrance or coordination with the metal center, effects that can be accurately modeled.
Elucidation of Enantioselectivity Origin in Asymmetric Transformations
In asymmetric catalysis, where chiral ligands are used to induce enantioselectivity, computational studies are instrumental in understanding the origin of stereocontrol. When this compound is used in conjunction with a chiral catalyst system, DFT and other modeling techniques can explain why one enantiomer of the product is formed preferentially.
These studies typically involve building and comparing the energies of the diastereomeric transition states that lead to the different enantiomers. The energy difference between these transition states, even if small, can account for the observed enantiomeric excess. The models can pinpoint the specific non-covalent interactions, such as steric repulsion or hydrogen bonding, between the substrate, the organozinc reagent, and the chiral ligand that are responsible for the energy differentiation. The flexible benzyloxypropyl chain can adopt various conformations, and computational analysis can determine the most stable arrangement in the chiral pocket of the catalyst.
Electronic Structure Analysis of the Carbon-Zinc Bond and its Influence on Reactivity
The nature of the carbon-zinc (C-Zn) bond is fundamental to the reactivity of this compound. Electronic structure analysis methods, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of this bond. The C-Zn bond in organozinc halides is generally considered to be polar covalent, with significant ionic character. wikipedia.org This polarization results in a nucleophilic carbon atom, which is the basis for the reagent's utility in forming new carbon-carbon bonds. wikipedia.org
The electronegativity difference between carbon (around 2.55) and zinc (around 1.65) leads to a significant polarization of the C-Zn bond, making the carbon atom electron-rich and thus nucleophilic. wikipedia.org The presence of the electron-withdrawing bromine atom and the coordinating solvent molecules further influences the electronic properties of the metal center and, consequently, the C-Zn bond.
Computational analyses can quantify the charge distribution within the molecule, providing values for the partial charges on the carbon and zinc atoms. This information is crucial for understanding its reactivity towards electrophiles. The benzyloxy group can also exert an electronic influence, although its effect is primarily transmitted through the propyl chain.
Molecular Dynamics Simulations of Organozinc Reagent Behavior in Solution
While DFT calculations are powerful for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in solution. Organozinc reagents are known to exist in complex equilibria in solution, often involving the Schlenk equilibrium, where the organozinc halide can disproportionate into a dialkylzinc species and a zinc dihalide. wikipedia.org
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)propylzinc bromide, and what reaction parameters are critical for success?
- Methodological Answer : The synthesis typically involves transmetallation or halogen-zinc exchange. For example, palladium-catalyzed cross-coupling of benzylzinc reagents with halogenated precursors (e.g., bromoalkanes) under inert conditions (argon/nitrogen) is a common approach . Key parameters include:
- Temperature control (0–25°C) to prevent decomposition.
- Solvent selection (tetrahydrofuran or diethyl ether) to stabilize the organozinc intermediate.
- Use of anhydrous reagents to avoid proto-decomposition.
- Evidence from benzyloxy-containing analogs suggests that protecting groups (e.g., benzyl ethers) must remain stable during zinc insertion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR and 13C NMR : Critical for confirming the benzyloxy group (δ ~4.5 ppm for CH2O, δ ~7.3 ppm for aromatic protons) and propyl chain connectivity. Reference data for analogous compounds (e.g., 3-(Benzyloxy)propanal) show distinct splitting patterns for oxygenated methylene groups .
- IR Spectroscopy : Detects C-O stretching (~1100 cm⁻¹) and Zn-C vibrations (~500 cm⁻¹).
- Elemental Analysis : Validates zinc content and stoichiometry.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh3)4, Pd(dba)2) with ligands (XPhos, SPhos) to enhance oxidative addition efficiency .
- Solvent Effects : Polar aprotic solvents (THF, DMF) improve zinc reagent solubility.
- Stoichiometry : Maintain a 1.2–1.5:1 molar ratio of organozinc reagent to electrophile to account for partial hydrolysis.
Q. What factors influence the stability of this compound during storage and reaction?
- Methodological Answer :
- Moisture Sensitivity : Trace water induces decomposition to 3-(benzyloxy)propanol and Zn(OH)Br. Use molecular sieves in storage vials .
- Temperature : Prolonged storage at >0°C accelerates degradation. Monitor via periodic NMR or titration .
- Oxygen Exposure : Leads to oxidation of the zinc center. Always purge reaction setups with inert gas .
Q. How does this compound compare to other organozinc reagents in Negishi couplings?
- Methodological Answer :
- Reactivity : The benzyloxy group enhances solubility in ethers but may coordinate to zinc, reducing nucleophilicity compared to alkylzinc analogs.
- Substrate Compatibility : Effective with aryl/vinyl halides but less reactive toward sterically hindered electrophiles. Pre-activation with LiCl can improve performance .
Q. What mechanistic insights exist for the role of ligands in palladium-catalyzed reactions with this reagent?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
